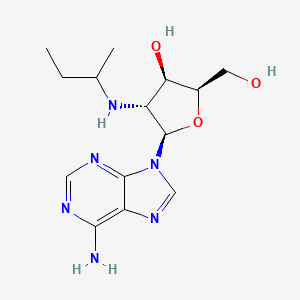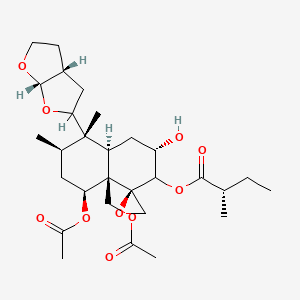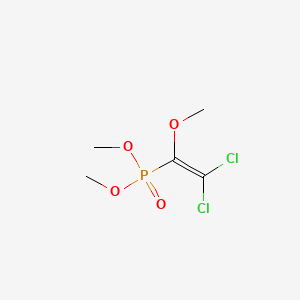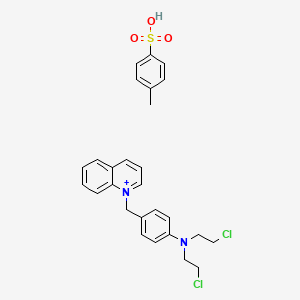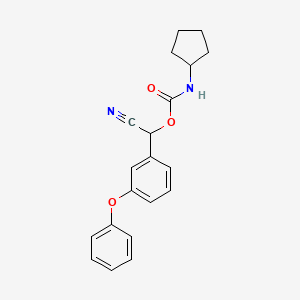
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester group, a cyano group, and a phenoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester typically involves the reaction of N-cyclopentylcarbamic acid with cyano(3-phenoxyphenyl)methyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester undergoes various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of the corresponding carbamic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
Hydrolysis: N-cyclopentylcarbamic acid and 3-phenoxybenzyl alcohol.
Oxidation: Quinones derived from the phenoxyphenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is used in a variety of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, making the compound effective in applications such as pest control.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenpropathrin: Another cyano(3-phenoxyphenyl)methyl ester used as an insecticide.
Cypermethrin: A synthetic pyrethroid with a similar structure and use in pest control.
Permethrin: Another synthetic pyrethroid with similar applications.
Uniqueness
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
98992-12-2 |
|---|---|
Formule moléculaire |
C20H20N2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] N-cyclopentylcarbamate |
InChI |
InChI=1S/C20H20N2O3/c21-14-19(25-20(23)22-16-8-4-5-9-16)15-7-6-12-18(13-15)24-17-10-2-1-3-11-17/h1-3,6-7,10-13,16,19H,4-5,8-9H2,(H,22,23) |
Clé InChI |
PMOCRVTYJUXYOY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


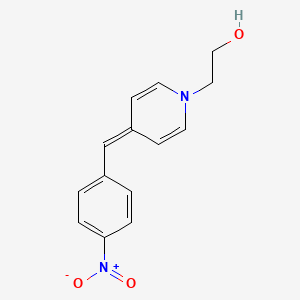
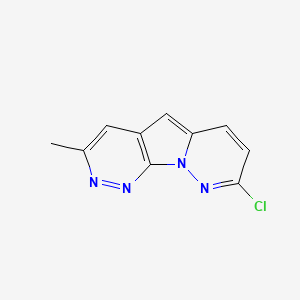

![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
